2,2'-(Pyridazine-3,6-diylbis(oxy))diphenol

Description

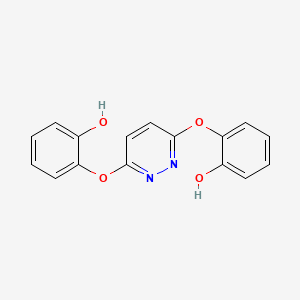

2,2'-(Pyridazine-3,6-diylbis(oxy))diphenol is a heterocyclic compound featuring a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms at the 3 and 6 positions) linked via oxygen bridges to two phenol groups. Its synthesis involves copper-catalyzed homocoupling of O-propargyl-2-styrylchromone (2-SC) derivatives, achieving high yields (up to 96%) under optimized conditions . The compound's structure is confirmed via 1D/2D NMR and HRMS, with the pyridazine ring introducing electron-deficient characteristics that influence its reactivity and intermolecular interactions .

Properties

Molecular Formula |

C16H12N2O4 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

2-[6-(2-hydroxyphenoxy)pyridazin-3-yl]oxyphenol |

InChI |

InChI=1S/C16H12N2O4/c19-11-5-1-3-7-13(11)21-15-9-10-16(18-17-15)22-14-8-4-2-6-12(14)20/h1-10,19-20H |

InChI Key |

CAQLSFXNLQJCHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=NN=C(C=C2)OC3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol typically involves the reaction of pyridazine derivatives with phenolic compounds. One common method is the condensation reaction between 3,6-dihydroxypyridazine and phenol under acidic or basic conditions. The reaction can be catalyzed by Lewis acids or bases to enhance the yield and selectivity of the product .

Industrial Production Methods

Industrial production of 2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The pyridazine ring can be reduced to dihydropyridazine using reducing agents such as sodium borohydride.

Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic conditions.

Major Products

Oxidation: Quinones.

Reduction: Dihydropyridazine derivatives.

Substitution: Nitrated or halogenated phenolic derivatives.

Scientific Research Applications

2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical structure

Mechanism of Action

The mechanism of action of 2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Metal Chelation: The pyridazine ring can coordinate with metal ions, forming stable complexes that can be used in catalysis or as therapeutic agents

Comparison with Similar Compounds

Structural Analogues with Pyridine Cores

Compound: 1,1'-(2,2'-(Pyridine-2,6-diylbis(methylene))bis(oxy)bis(2,1-phenylene))diethanone

- Core : Pyridine (one nitrogen atom at position 2).

- Linkers : Methylene (-CH2-) and oxygen bridges.

- Functional Groups : Ketone (acetyl) substituents on the aromatic rings.

- Synthesis: SN2 reaction between potassium 2-acetylphenolate and 2,6-bis(bromomethyl)pyridine, yielding 76% .

- Key Differences: The pyridine core lacks the electron-withdrawing effect of pyridazine, reducing acidity of phenol groups. Methylene linkers increase steric hindrance compared to direct oxygen bridges.

Aromatic Bis(oxy) Derivatives in Supramolecular Chemistry

Compound: 6,6'-Dimethoxy-2,2'-[hexane-1,6-diylbis(nitrilodimethylidyne)]diphenol

- Core : Benzene rings with methoxy groups.

- Linkers : Hexane diyl (-C6H12-) and nitrilodimethylidyne (-N=CH-) groups.

- Structure : Crystal structure reveals disorder in the hexane chain and mean C–C bond length of 1.39 Å .

- Key Differences: Aliphatic hexane linkers introduce flexibility, contrasting with the rigid pyridazine core. Nitrilodimethylidyne groups enable metal coordination, unlike the non-coordinating phenol groups in the target compound.

Bioactive Pyridyl Bis(oxy)dibenzimidamides

Compound : Pyridyl bis(oxy)dibenzimidamide derivatives (e.g., Compound 24)

- Core : Pyridine with bis(oxy) linkages.

- Functional Groups : Benzimidamide substituents.

- Activity : Selective matriptase inhibitors with IC50 values <100 nM; structural modifications (e.g., R2 groups) enhance selectivity .

- Key Differences: Benzimidamide groups facilitate hydrogen bonding with enzymes, whereas phenol groups may limit bioavailability due to higher acidity. Pyridazine's electron deficiency could alter binding kinetics compared to pyridine-based inhibitors.

Comparative Data Table

Key Research Findings

- Electronic Effects: The pyridazine core enhances electron deficiency, increasing phenol acidity compared to pyridine or benzene analogues. This property may improve hydrogen-bonding capabilities in supramolecular assemblies .

- Synthetic Efficiency : Copper-catalyzed homocoupling (target compound) offers higher yields than SN2-based syntheses (e.g., 76% in pyridine derivatives) .

- Biological Relevance: Benzimidamide derivatives demonstrate that substituent choice critically impacts bioactivity, suggesting that modifying the phenol groups in the target compound could yield bioactive variants .

- Thermal Stability : Aromatic linkers (e.g., pyridazine) likely enhance thermal stability compared to aliphatic linkers, as seen in polyurethane studies .

Biological Activity

2,2'-(Pyridazine-3,6-diylbis(oxy))diphenol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the formation of a pyridazine core linked by ether linkages to diphenolic units. The structural characteristics are critical since they influence the compound's interaction with biological targets.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 302.29 g/mol |

| Functional Groups | Hydroxyl (-OH), Ether (-O-) |

| Core Structure | Pyridazine |

Anticancer Properties

Research indicates that compounds related to pyridazine structures exhibit significant anticancer activity. For instance, derivatives have been shown to induce apoptosis in various cancer cell lines, including breast and ovarian cancer cells. A study demonstrated that pyridazine derivatives could effectively inhibit cell proliferation and alter cell cycle progression in T-47D and MDA-MB-231 breast cancer cells .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. For example, certain pyridazine compounds have shown IC values in the nanomolar range against CDK2, indicating potent inhibitory effects .

Antiviral Activity

Additionally, pyridazine derivatives have been explored for their antiviral properties. A study highlighted that certain pyridazines act as allosteric inhibitors of viral proteases, which are crucial for viral replication. This class of compounds demonstrated IC values as low as 130 nM against Zika virus protease .

Case Study 1: Anticancer Activity

In a recent investigation into the anticancer effects of pyridazine derivatives, several compounds were synthesized and evaluated against human cancer cell lines. The study revealed that these compounds not only inhibited tumor growth but also exhibited selective toxicity towards cancer cells over normal cells. For instance:

- Compound 11l : Exhibited an IC of 20.1 nM against CDK2 and showed significant cytotoxicity towards breast cancer cell lines while sparing non-tumorigenic cells .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral efficacy of pyridazine-based compounds against flaviviruses. The results indicated that these compounds effectively inhibited viral replication in vitro and exhibited promising results in animal models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.